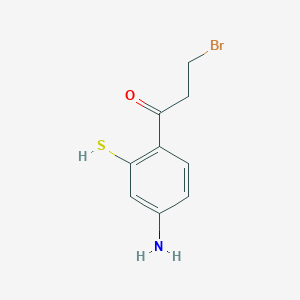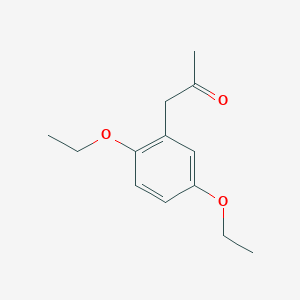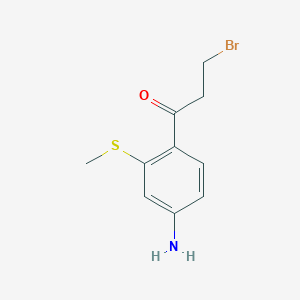
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one can be synthesized through a multi-step process. One common method involves the bromination of 1-(4-Amino-2-(methylthio)phenyl)propan-1-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (e.g., dichloromethane), room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), low temperature.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Material Science: It is explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and methylthio groups can form hydrogen bonds or engage in hydrophobic interactions with the target, while the bromopropanone moiety may participate in covalent bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one: Chlorine instead of bromine.
1-(4-Amino-2-(methylthio)phenyl)-3-iodopropan-1-one: Iodine instead of bromine.
Uniqueness: 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. The combination of the amino and methylthio groups further enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H12BrNOS |
|---|---|
Molekulargewicht |
274.18 g/mol |
IUPAC-Name |
1-(4-amino-2-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-6-7(12)2-3-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI-Schlüssel |
JWDYZMKLAYIDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)N)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


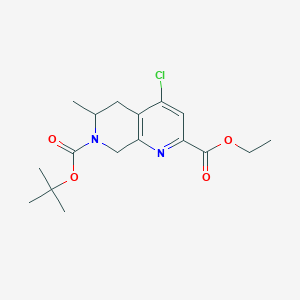
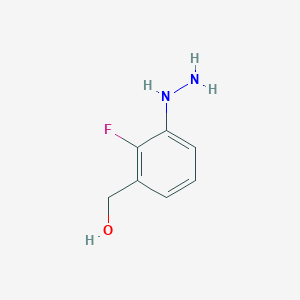

![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)


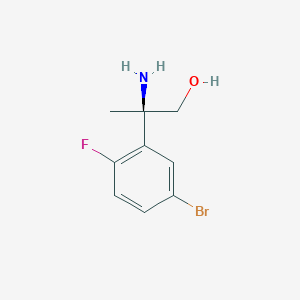
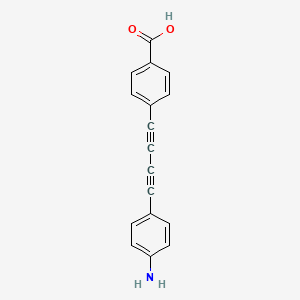
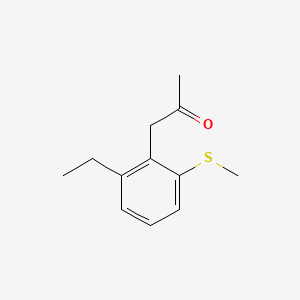

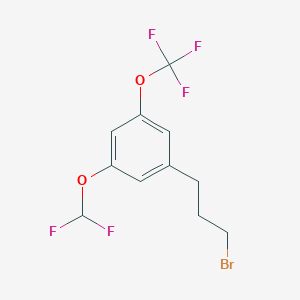
![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
